molecular formula C13H21FN4O2 B12313896 tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B12313896
M. Wt: 284.33 g/mol
InChI Key: KQTNGQNVMJOMCS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is a key fluorinated piperidine intermediate in medicinal chemistry, designed for the synthesis of novel small molecule therapeutics. Its primary research value lies in the development of potent and selective kinase inhibitors. The scaffold incorporates a 4-aminopyrazole group, a privileged structure known to act as a hinge-binding motif in ATP-competitive kinase inhibitors, while the 3-fluoropiperidine moiety introduces strategic stereoelectronic effects that can fine-tune potency, selectivity, and pharmacokinetic properties. This compound has been specifically employed in the discovery of targeted oncology agents, serving as a critical precursor for molecules that inhibit the JAK/STAT signaling pathway, a crucial mediator in hematopoiesis, immune function, and cancer cell proliferation. Researchers utilize this building block to explore structure-activity relationships (SAR) and to develop therapeutics for immuno-oncology and inflammatory diseases. The tert-butyloxycarbonyl (Boc) protecting group allows for facile deprotection and further functionalization of the piperidine nitrogen, enabling rapid analog synthesis. This makes the compound an invaluable tool for drug discovery programs focused on developing next-generation kinase inhibitors .

Properties

Molecular Formula

C13H21FN4O2

Molecular Weight

284.33 g/mol

IUPAC Name

tert-butyl 4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3

InChI Key

KQTNGQNVMJOMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group. The fluorine atom can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds, including tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate, can inhibit viral replication. A study focused on the influenza A virus demonstrated that compounds targeting the viral RNA-dependent RNA polymerase (RdRP) showed significant antiviral effects. The structural features of this compound may enhance its binding affinity to the viral polymerase complex, potentially disrupting the replication cycle of the virus .

Anticancer Potential

The compound's ability to induce cytotoxicity in cancer cell lines has been explored. In vitro studies have shown that it can selectively reduce cell viability in various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 1: Antiviral Efficacy

A study conducted on pyrazole derivatives highlighted the effectiveness of this compound against influenza viruses. The compound was tested for its ability to inhibit viral polymerase activity, resulting in a notable decrease in viral load in infected cell cultures. The IC50 value was determined to be around 5 μM, indicating strong antiviral potential .

Case Study 2: Anticancer Activity

In another investigation, this compound was evaluated for its cytotoxic effects on HeLa cells. At concentrations of 50 µM, it exhibited a significant reduction in cell viability (approximately 70%) compared to untreated controls. The study suggested that the compound induces apoptosis through the activation of caspase pathways, making it a promising candidate for further development as an anticancer agent .

Research Findings

The biological activity of this compound is underpinned by its structural characteristics:

  • Fluorine Substitution : Enhances lipophilicity and binding affinity to target proteins.
  • Pyrazole Moiety : Contributes to the compound's interaction with enzymes involved in viral replication and cancer cell proliferation.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibits influenza virus replication
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic pathways

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Piperidine and tert-Butyl Carboxylate Moieties

(i) tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
  • Key Differences: This compound () substitutes the 4-amino-pyrazole and fluorine in the target molecule with a 3-chloro-2-nitro-anilino group.
  • Implications: The nitro and chloro groups increase steric bulk and electron-withdrawing effects, which may reduce solubility compared to the amino-pyrazole group. The absence of fluorine could decrease metabolic stability .
(ii) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Key Differences: This analogue () replaces the 4-amino-pyrazole with a pyridin-3-yl group and lacks fluorine.
  • The compound’s physical state (light yellow solid) contrasts with the target compound’s unrecorded appearance, suggesting differences in crystallinity .

Pyrazole-Containing Derivatives

(i) Pyrazolo[3,4-d]pyrimidinyl Derivatives
  • Example: The compound in incorporates a pyrazolo[3,4-d]pyrimidinyl group and a fluorophenyl chromenone.
  • Comparison: While the target compound’s pyrazole is simpler, the amino group may enhance hydrogen bonding. The fluorophenyl group in highlights the role of fluorine in modulating electronic properties, similar to the 3-fluoro substitution in the target molecule .

Piperazine vs. Piperidine Scaffolds

  • Example : The piperazine derivative in includes chlorophenyl and fluorophenyl groups.
  • The tert-butyl carboxylate group in both compounds suggests shared synthetic strategies for solubility modulation .

Physical Properties

Compound Physical State Notable Features
Target Compound Not reported Likely solid (analogous to )
Compound Light yellow solid Basic pyridine moiety
Compound Brown solid High molecular weight (615.7 g/mol)
Compound Crystalline solid Resolved via X-ray (R factor = 0.043)

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